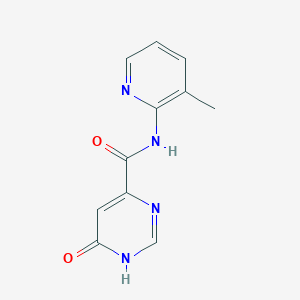

6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide

Description

6-Hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide is a heterocyclic organic compound featuring a pyrimidine core substituted with a hydroxy group at position 6 and a carboxamide-linked 3-methylpyridin-2-yl moiety. Its molecular formula is C₁₁H₁₀N₄O₂, with a molecular weight of 230.22 g/mol (inferred from its structural isomer in ).

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-6-oxo-1H-pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2/c1-7-3-2-4-12-10(7)15-11(17)8-5-9(16)14-6-13-8/h2-6H,1H3,(H,12,15,17)(H,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYMTQQWJDVAPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide typically involves the condensation of 3-methylpyridine-2-amine with a suitable pyrimidine derivative. One common method includes the reaction of 3-methylpyridine-2-amine with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4 and 6 positions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 6-Hydroxy-N-(4-Methylpyridin-2-yl)Pyrimidine-4-Carboxamide

The positional isomer, 6-hydroxy-N-(4-methylpyridin-2-yl)pyrimidine-4-carboxamide (CAS 2034621-75-3), differs only in the methyl group position on the pyridine ring (4-methyl vs. 3-methyl). Key comparative data are summarized below:

Key Observations :

- Structural Impact : The 3-methyl vs. 4-methyl substitution alters steric and electronic environments. The 3-methyl group may enhance solubility due to reduced steric hindrance compared to the 4-methyl isomer, though experimental data are lacking.

- Bioactivity : Positional isomerism often impacts binding affinity in kinase inhibitors. For example, 3-methyl derivatives in related scaffolds show improved selectivity for tyrosine kinases over serine/threonine kinases, as seen in analogous pyridine-pyrimidine hybrids.

†SMILES for the target compound is unreported in the evidence.

Functional Group Analogues

2-Cyanopyridine

- Structure: Pyridine with a cyano group at position 2.

- Key Differences : Lacks the pyrimidine-carboxamide backbone and hydroxy group.

- Price : $8–$28/g, indicating lower complexity and cost than carboxamide derivatives.

4-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Implications of Structural Variations

- Solubility: The hydroxy and carboxamide groups in the target compound likely enhance aqueous solubility compared to non-polar derivatives like 2-cyanopyridine.

Biological Activity

6-Hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide is a pyrimidine derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antioxidant, antibacterial, antiviral, antifungal, and anti-inflammatory effects, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide includes several functional groups that contribute to its biological activity:

- Hydroxyl Group : Facilitates hydrogen bonding and enhances solubility.

- Carboxamide Group : Increases interaction with biological targets.

- Pyridine and Pyrimidine Rings : Play a crucial role in the compound's reactivity and binding affinity.

The biological activity of 6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may engage in π-π stacking interactions with aromatic residues, stabilizing its binding to targets .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .

Antimicrobial Activity

6-Hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide has shown notable antibacterial and antifungal activities. It has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting their growth .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, although further research is needed to elucidate the specific mechanisms involved .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies indicate that it may inhibit pro-inflammatory cytokines, thus providing a basis for its use in treating inflammatory conditions .

Case Studies

Several studies have highlighted the biological activity of 6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide:

- Antioxidant Study : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures exposed to reactive oxygen species (ROS) .

- Antimicrobial Efficacy : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, reporting significant inhibition of bacterial growth at low concentrations .

- Anti-inflammatory Research : Another investigation assessed the compound's effect on lipopolysaccharide (LPS)-induced inflammation in macrophages, revealing a reduction in inflammatory cytokines .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-hydroxy-N-(3-methylpyridin-2-yl)pyrimidine-4-carboxamide, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Hydroxy-N-(pyridin-2-yl)pyrimidine-4-carboxamide | Lacks methyl group | Lower binding affinity; reduced biological activity |

| 6-Hydroxy-N-(5-chloropyridin-2-yl)pyrimidine-4-carboxamide | Contains chlorine substituent | Potentially increased reactivity |

| 6-Hydroxy-N-(5-methylpyridin-2-yl)pyrimidine-4-carboxamide | Enhanced lipophilicity due to methyl group | Improved cellular permeability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.